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Abstract

Navamepent (RX-10045) is a synthetic isopropy! ester prodrug of a resolvin E1 (RvE1)
analogue, RX-10008. Developed for ophthalmic applications, it has shown potent anti-
inflammatory and pro-resolving properties in preclinical models of ocular inflammation and
injury. Navamepent was primarily investigated for the treatment of dry eye syndrome, where it
demonstrated the ability to reduce corneal inflammation, prevent goblet cell loss, and improve
tear volume. Additionally, it has been shown to reduce corneal haze in a rabbit model of
photorefractive keratectomy (PRK). The mechanism of action is presumed to be mediated
through the activation of the Chemokine-like Receptor 1 (CMKLR1), a G protein-coupled
receptor involved in resolving inflammation. While Navamepent advanced to Phase Il clinical
trials and showed promising results in symptom improvement for dry eye patients, it was not
pursued for further development due to equivocal efficacy results in later stages. This technical
guide provides a comprehensive overview of the available preclinical and clinical data,
experimental methodologies, and the underlying mechanism of action of Navamepent.

Chemical and Physical Properties

Navamepent is a synthetic analogue of the endogenous fatty acid metabolite, resolvin E1. It is
formulated as an isopropyl ester prodrug, which undergoes rapid hydrolysis in biological
matrices to its active acid form, RX-10008.
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Property Value

propan-2-yl (5S,8E,10E,12R)-5,12-

UPAC Name dihydroxypentadeca-8,10-dien-6,14-diynoate
Synonyms RX-10045

Molecular Formula C18H2404

Molar Mass 304.386 g-mol-1

CAS Number 1251537-11-7

Mechanism of Action

Navamepent is presumed to exert its anti-inflammatory and pro-resolving effects by acting as
an agonist at the Chemokine-like Receptor 1 (CMKLR1), similar to its natural analogue,
resolvin E1. CMKLR1 is a G protein-coupled receptor expressed on various immune cells,
including macrophages and neutrophils, as well as on corneal epithelial cells. Activation of
CMKLR1 by resolvins is known to initiate signaling cascades that lead to the resolution of
inflammation.

Signaling Pathway

The binding of Navamepent's active form (RX-10008) to CMKLR1 is thought to trigger a
cascade of intracellular events aimed at dampening the inflammatory response and promoting
tissue healing. This includes the inhibition of pro-inflammatory cytokine release and the
promotion of anti-inflammatory and pro-resolving mediators.
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Presumed signaling pathway of Navamepent via the CMKLR1 receptor.

Preclinical Pharmacology
In Vitro Studies

o Anti-inflammatory Effects: In vitro studies have demonstrated that Navamepent exhibits
potent anti-inflammatory and cell survival benefits. It has been shown to inhibit the release of
several key pro-inflammatory mediators from corneal epithelial cells.

In Vivo Studies

e Dry Eye Models: In murine models of dry eye, topical application of Navamepent was found
to be highly efficacious. It demonstrated the ability to decrease corneal inflammation, reduce
corneal epithelial damage, prevent the loss of goblet cells, and improve tear volume.

o Corneal Haze Model: In a rabbit model of photorefractive keratectomy (PRK)-induced
corneal haze, topical administration of 0.1% Navamepent significantly reduced corneal
opacity at one month post-surgery compared to a vehicle control. A trend towards lower
myofibroblast generation was also observed in the 0.1% Navamepent-treated group.
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Preclinical Model Key Findings Reference

Decreased corneal
inflammation, reduced

Murine Dry Eye Model epithelial damage, prevented
goblet cell loss, improved tear

volume.

Significantly reduced corneal
Rabbit PRK Model opacity with 0.1%
Navamepent.

Clinical Development

Navamepent was evaluated in Phase Il clinical trials for the treatment of dry eye syndrome.

Phase Il Clinical Trial in Dry Eye Syndrome

A multi-center, randomized, placebo-controlled, double-masked study evaluated the efficacy of
Navamepent (0.09%) in patients with dry eye disease. The trial, identified as NCT01675570,
showed a significant dose-dependent improvement from baseline in patient-reported
symptoms, including dryness, stinging, burning, and ocular discomfort. Navamepent was
superior to placebo on the primary symptomatic endpoint. A 75% reduction from baseline in
central corneal staining was also observed, which approached statistical significance over
placebo.

Clinical Trial

. Phase Indication Key Outcomes
Identifier
Significant
improvement in
) patient-reported
NCT01675570 I Dry Eye Disease

symptoms; trend
towards reduced

corneal staining.
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Despite these positive early-stage results, the development of Navamepent was not pursued
further due to what was described as "equivocal efficacy results” in subsequent evaluations.

Pharmacokinetics and Drug Interactions
Interaction with Efflux and Influx Transporters

Studies using Madin-Darby canine kidney (MDCK) cells transfected with human transporters
have identified Navamepent as a substrate and/or inhibitor of several efflux and influx
transporters. This interaction may limit its permeability across the corneal epithelium and could
be a factor in its observed clinical efficacy.

Transporter IC50 (uM) Interaction Type
P-glycoprotein (P-gp) 239+11.2 Substrate/Inhibitor
Multidrug Resistance- .

_ _ 291+£79.2 Substrate/Inhibitor
Associated Protein 2 (MRP2)
Breast Cancer Resistance o

] 300 + 42 Substrate/Inhibitor
Protein (BCRP)
Organic Cation Transporter 1 N o

Not Quantified Strong Inhibitor

(OCT-1)

Experimental Protocols
Rabbit Corneal Haze Model
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Workflow for the rabbit corneal haze study.

Methodology:
¢« Animal Model: New Zealand white rabbits.

» Surgical Procedure: A -9.0 diopter photorefractive keratectomy (PRK) was performed on one
eye of each rabbit to induce corneal haze.

e Treatment Groups: Rabbits were randomized to receive topical treatment with 0.1%
Navamepent, 0.01% Navamepent, or a vehicle control.
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+ Dosing Regimen: 30 uL of the assigned solution was administered topically every 4 hours for
5 days, starting immediately after PRK.

« Efficacy Endpoints: At 1 month post-PRK, corneal haze was graded by a masked observer
using a slit-lamp. Immunohistochemistry for a-smooth muscle actin (a-SMA) was performed
on corneal sections to quantify myofibroblast density.

In Vitro Transporter Interaction Assay

Culture MDCKII cells transfected
with human P-gp, MRP2, or BCRP

Incubate cells with radiolabeled
substrates of the transporters
(e.g., [3H]-digoxin for P-gp)
with or without Navamepent

Measure intracellular accumulation
of the radiolabeled substrate

Calculate IC50 values for
Navamepent's inhibition of
transporter activity
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Workflow for the in vitro transporter interaction assay.
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Methodology:

e Cell Lines: Madin-Darby canine kidney (MDCKII) cells stably transfected with human P-
glycoprotein (MDR1), MRP2, or BCRP are used.

e Substrates: Radiolabeled substrates specific for each transporter are utilized (e.g., [3H]-
digoxin for P-gp, [3H]-vinblastine for MRP2, and [3H]-abacavir for BCRP).

« Inhibition Assay: The transfected cells are incubated with the respective radiolabeled
substrate in the presence of varying concentrations of Navamepent.

e Measurement: The intracellular accumulation of the radiolabeled substrate is measured
using scintillation counting.

o Data Analysis: The concentration of Navamepent that inhibits 50% of the transporter activity
(IC50) is calculated from dose-response curves.

Conclusion

Navamepent (RX-10045) is a well-characterized resolvin E1 analogue with demonstrated anti-
inflammatory and pro-resolving properties in the context of ocular surface disease. Preclinical
studies highlighted its potential in treating dry eye and mitigating corneal haze. While early
clinical data for dry eye syndrome were encouraging, the compound's development was halted.
The interaction of Navamepent with ocular surface transporters may have played a role in its
clinical efficacy profile. The information compiled in this technical guide provides a valuable
resource for researchers and drug development professionals interested in the biology of
resolvins and their therapeutic potential in ophthalmology and other inflammatory conditions.

 To cite this document: BenchChem. [Navamepent (RX-10045): A Technical Guide].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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